molecular formula C13H13N5O2S B2525369 2-oxo-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)imidazolidine-1-carboxamide CAS No. 2034496-34-7

2-oxo-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)imidazolidine-1-carboxamide

Cat. No. B2525369
M. Wt: 303.34
InChI Key: JHBJWOOJTORQBM-UHFFFAOYSA-N
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Description

The compound 2-oxo-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)imidazolidine-1-carboxamide is a chemical entity that appears to be a derivative of imidazolidine-1-carboxamide, which is a heterocyclic compound. The structure suggests the presence of several functional groups, including an oxo group, a thiophene, and a pyrazine ring. This compound is likely to have interesting chemical and biological properties due to the presence of these diverse functional groups.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, the synthesis of N-arylimidazo[1,2-a]pyrazine-2-carboxamides has been achieved through a condensation reaction involving imidazo[1,2-a]pyrazine-2-carboxylic acid with various amines under microwave irradiation conditions . Although the specific synthesis of 2-oxo-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)imidazolidine-1-carboxamide is not detailed in the provided papers, similar synthetic strategies could potentially be applied, with appropriate modifications to the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds closely related to the one has been elucidated using various spectroscopic techniques, including IR, NMR (1H, 13C, and 2D), and mass spectrometry . These techniques allow for the determination of the molecular framework and the configuration of stereogenic centers, which are crucial for understanding the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not directly reported in the provided papers. However, related compounds' properties, such as solubility, melting point, and stability, can be inferred from their structural analogs. For example, the presence of heteroaromatic rings in the compound suggests potential for significant aromatic character, which may influence its solubility and interactions with other molecules .

Scientific Research Applications

Synthesis and Potential Applications

Cardiotonic Agents

Research into the synthesis of 2-phenylthiazolidine derivatives, which share structural similarities with the compound , has shown these compounds to be potent cardiotonic agents. The study explored modifications of the thiazolidine moiety to enhance cardiotonic activity, revealing the significance of structural alterations for biological activity (H. Nate et al., 1987).

Antimicrobial Agents

A clubbed quinazolinone and 4-thiazolidinone, bearing resemblance to the chemical structure of interest, were synthesized and found to have potential as antimicrobial agents. This study underscores the antimicrobial potential of structurally complex carboxamides, highlighting the broad spectrum of activity against various pathogens (N. Desai et al., 2011).

Synthesis of Heterocycles

Efforts to synthesize heterocycles containing tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine and coumarin moieties, through rearrangements involving carboxamides similar to the compound , emphasize the versatility of these chemical frameworks in generating biologically relevant structures (Maxym V. Vasylyev et al., 1999).

Novel Synthesis Approaches

A novel approach for the synthesis of imidazo and triazolopyridines from dithioesters, demonstrating the utility of thioamides in generating complex heterocycles, highlights innovative synthetic methodologies that could be applicable to the synthesis of the compound (A. Ramesha et al., 2016).

properties

IUPAC Name

2-oxo-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]imidazolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O2S/c19-12-16-5-6-18(12)13(20)17-8-9-11(15-4-3-14-9)10-2-1-7-21-10/h1-4,7H,5-6,8H2,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHBJWOOJTORQBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)C(=O)NCC2=NC=CN=C2C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-oxo-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)imidazolidine-1-carboxamide

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